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Compound of Interest

Compound Name: Lrrk2-IN-10

Cat. No.: B12371370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two prominent

LRRK2 inhibitors, Lrrk2-IN-10 and GSK2578215A. The information presented is compiled from

publicly available experimental data to assist researchers in selecting the most appropriate tool

compound for their studies on Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target

in Parkinson's disease.

Executive Summary
Both Lrrk2-IN-10 and GSK2578215A are potent inhibitors of LRRK2 kinase activity.

GSK2578215A has been extensively profiled and demonstrates exceptional selectivity for

LRRK2 across a broad panel of kinases. While Lrrk2-IN-10 is a potent, mutation-selective

inhibitor, a comprehensive public dataset of its off-target kinase activity is not readily available,

limiting a direct, side-by-side comparison of its kinome-wide selectivity against that of

GSK2578215A.

Data Presentation
On-Target Potency
The following table summarizes the reported inhibitory potency (IC50) of Lrrk2-IN-10 and

GSK2578215A against LRRK2 and its common pathogenic mutant, G2019S.
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Compound Target IC50 (nM) Assay Type

Lrrk2-IN-10
G2019S-LRRK2

(pS935)
11[1][2] Cellular Assay

G2019S-LRRK2

(pS1292)
5.2[1][2] Cellular Assay

GSK2578215A LRRK2 (Wild-Type) 10.9[3][4][5] Biochemical Assay

LRRK2 (G2019S) 8.9[3][4][5] Biochemical Assay

Off-Target Selectivity Profile
GSK2578215A has been profiled against a large panel of kinases, demonstrating a high

degree of selectivity. In a screen of 449 kinases, only three were inhibited by more than 90% at

a concentration of 1 µM[6].

GSK2578215A Off-Target Hits (>50% inhibition at 10 µM)[3]

Off-Target Kinase % Inhibition @ 10 µM

smMLCK >50%

ALK Score <10 in KINOMEscan

FLT3 (D835Y) Score <10 in KINOMEscan

Note: A comprehensive, publicly available off-target kinase selectivity profile for Lrrk2-IN-10
was not identified during the literature search for this guide.

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the

provided data. Below are generalized protocols for commonly used kinase selectivity assays.

KINOMEscan™ Assay Protocol (General)
The KINOMEscan™ platform is a competition binding assay that quantitatively measures the

interaction between a test compound and a panel of DNA-tagged kinases.
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Assay Principle: A test compound is incubated with a DNA-tagged kinase and an

immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized

ligand is quantified via qPCR of the attached DNA tag. Compounds that bind to the kinase

active site prevent the kinase from binding to the immobilized ligand, resulting in a lower

qPCR signal.

Procedure:

1. Kinases are produced as fusions with a DNA tag.

2. The test compound is incubated at a specified concentration (e.g., 10 µM) with the tagged

kinase and the immobilized ligand in a multi-well plate.

3. After reaching equilibrium, the unbound kinase is washed away.

4. The amount of kinase bound to the solid support is measured by qPCR.

5. Results are typically reported as a percentage of the DMSO control (% Ctrl), where a

lower percentage indicates stronger binding of the compound to the kinase.

LanthaScreen™ Kinase Binding Assay Protocol
(General)
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-

FRET) based competition binding assay.

Assay Principle: The assay measures the displacement of a fluorescently labeled, ATP-

competitive tracer from the kinase active site by a test compound. The kinase is labeled with

a terbium (Tb) or europium (Eu) chelate, which serves as the FRET donor. The tracer is

labeled with a fluorescent acceptor (e.g., Alexa Fluor 647). When the tracer is bound to the

kinase, FRET occurs. A test compound that binds to the ATP-binding site will displace the

tracer, leading to a decrease in the FRET signal.

Procedure:

1. A solution of the kinase labeled with the FRET donor is prepared.
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2. The test compound is serially diluted and added to the assay plate.

3. The kinase solution is added to the wells containing the test compound.

4. The fluorescently labeled tracer is added to initiate the binding reaction.

5. The plate is incubated to allow the binding to reach equilibrium.

6. The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence

detection. The ratio of the acceptor and donor emission is calculated to determine the

degree of tracer displacement.

7. IC50 values are determined by plotting the emission ratio against the logarithm of the

compound concentration.

Mandatory Visualization
LRRK2 Signaling Pathway
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in a variety of

cellular processes. Its kinase activity is central to its pathogenic role in Parkinson's disease.

The following diagram illustrates a simplified overview of some key upstream regulators and

downstream substrates of LRRK2.
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Caption: Simplified LRRK2 signaling pathway showing key regulators and substrates.

Experimental Workflow for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is a critical step in drug discovery.

The following diagram outlines a typical workflow for assessing kinase inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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